![molecular formula C17H18O2S B14729810 2-[(4-Butylphenyl)sulfanyl]benzoic acid CAS No. 5495-78-3](/img/structure/B14729810.png)
2-[(4-Butylphenyl)sulfanyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Butylphenyl)sulfanyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a sulfanyl group attached to a 4-butylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Butylphenyl)sulfanyl]benzoic acid typically involves the reaction of 4-butylthiophenol with a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction where 4-butylthiophenol reacts with a halogenated benzoic acid under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the carboxylic acid group.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-[(4-Butylphenyl)sulfanyl]benzoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4-Butylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form interactions with thiol groups in proteins, potentially affecting their function. The benzoic acid moiety can interact with enzymes involved in metabolic pathways, influencing various biochemical processes.
Comparación Con Compuestos Similares
- 2-[(4-Methylphenyl)sulfanyl]benzoic acid
- 2-[(4-Ethylphenyl)sulfanyl]benzoic acid
- 2-[(4-Propylphenyl)sulfanyl]benzoic acid
Comparison: While these compounds share a similar core structure, the length and nature of the alkyl chain on the phenyl ring can significantly influence their physical and chemical properties. 2-[(4-Butylphenyl)sulfanyl]benzoic acid is unique due to its specific butyl substitution, which can affect its solubility, reactivity, and interaction with biological targets.
Propiedades
Número CAS |
5495-78-3 |
|---|---|
Fórmula molecular |
C17H18O2S |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-(4-butylphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C17H18O2S/c1-2-3-6-13-9-11-14(12-10-13)20-16-8-5-4-7-15(16)17(18)19/h4-5,7-12H,2-3,6H2,1H3,(H,18,19) |
Clave InChI |
RJESSLYKYBYMSL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


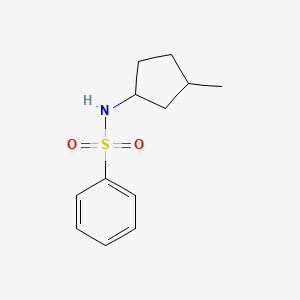

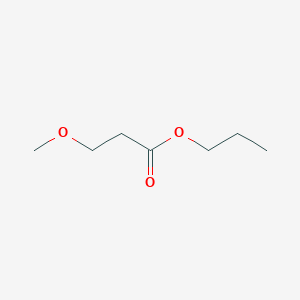

![2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol](/img/structure/B14729757.png)
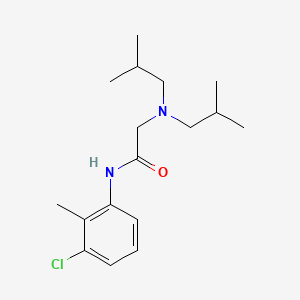


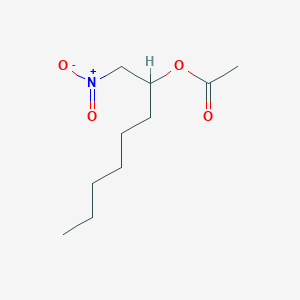
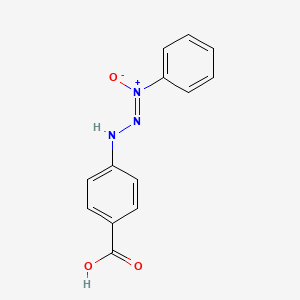
![2,5-Bis[(benzylamino)methyl]benzene-1,4-diol](/img/structure/B14729800.png)
![2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine](/img/structure/B14729806.png)


